5-Ethyl cytidine

Nucleoside chemistry Drug discovery Molecular property profiling

Researchers need nucleoside analogs that produce single, stable oxidation products-not the multiple intermediates of 5mC. 5-Ethyl cytidine solves this: TET2 oxidizes it exclusively to 5-hydroxyethylcytosine (5heC), resistant to wild-type hydrolases. - **Defined outcome:** No 5fC/5caC cascade; enables conditional epigenetic tools. - **Thermodynamic data:** Poly(e⁵C) helix Tm = 19.5°C (pH5, 0.15M Na⁺)-distinct from poly(m⁵C). - **Procurement:** ≥98% purity; RNase/DNase-free packaging available.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
Cat. No. B15597618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl cytidine
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1
InChIKeyUEHXEKJKNOHULW-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl Cytidine: Synthetic C5-Modified Nucleoside


5-Ethyl cytidine (CAS No. 56367-98-7, molecular formula C₁₁H₁₇N₃O₅, molecular weight 271.27 g/mol) is a 5-modified pyrimidine nucleoside analog belonging to the class of nucleoside antimetabolites/analogs . The compound features an ethyl substituent at the C5 position of the cytosine base, distinguishing it from the endogenous 5-methylcytidine (m5C) and canonical cytidine [1]. It exists as a solid at room temperature with a density of 1.7±0.1 g/cm³, LogP of -0.81, and contains four defined atom stereocenters . As a cytidine analog, 5-ethyl cytidine belongs to a compound class characterized by potential DNA methyltransferase (DNMT) inhibitory mechanisms, with reported anti-metabolic and anti-tumor activities .

Synthetic C5-alkyl cytidine analog for structure–function studies
Probes alkyl substituent effects on nucleic acid thermodynamics and enzyme recognition
Tool compound for TET dioxygenase, polymerase, and in vitro transcription research

Why 5-Ethyl Cytidine Is Irreplaceable


Within the 5-alkyl cytidine analog class, substitution with structurally similar compounds such as 5-methylcytidine or canonical cytidine is not functionally equivalent due to quantifiable differences in steric bulk, hydrophobicity, and biophysical behavior. The ethyl substituent introduces distinct physical chemical properties relative to the methyl analog, including altered hydrogen bonding capacity and increased steric demands that manifest as differential effects on nucleic acid polymer stability and enzyme substrate specificity . These differences translate into measurably divergent outcomes in experimental systems, as demonstrated in poly(C) analog thermal stability assays and polymer hyperchromicity studies where poly(5-ethylcytidylic acid) exhibited less than half the residual hyperchromicity of poly(m5C) [1]. Substituting with 5-methylcytidine or cytidine without consideration of these quantitative differences may lead to irreproducible results or misinterpretation of structure-activity relationships.

5-Methylcytidine
May overestimate duplex stability and underestimate ethyl-induced destabilization; thermal and hyperchromicity profiles may not transfer.
Cytidine
Lacks the C5-alkyl probe entirely, precluding investigation of alkyl-chain-dependent enzymatic processing and oxidation pathway control.

5-Ethyl Cytidine: Differentiation Evidence


Residual Hyperchromicity of Poly(5-ethylcytidylic acid)

5-Ethyl cytidine exhibits measurable differences in physicochemical descriptors relative to 5-methylcytidine (m5C), the naturally occurring 5-alkyl cytidine analog. The ethyl substitution at C5 confers increased molecular weight (271.27 g/mol vs. 257.24 g/mol for m5C), enhanced lipophilicity (LogP -0.81 vs. -1.2 for m5C), and reduced hydrogen bond donor count (4 vs. 5 for m5C) . These property differences arise directly from the replacement of the methyl group with an ethyl group at the C5 position and are relevant for predicting membrane permeability, solubility behavior, and protein binding interactions .

Residual hyperchromicity
Head-to-head
poly(e⁵C) residual hyperchromicity < 50% of poly(C) and poly(m⁵C); negligible thermal hyperchromicity
Supports selection for polymers with reduced secondary structure
Neutral pH, UV absorption at ambient temperature
Nucleoside chemistry Drug discovery Molecular property profiling

Acid Helix Melting Temperature of Poly(5-ethylcytidylic acid)

In a direct head-to-head comparison of synthetic homopolymers, poly(5-ethylcytidylic acid) [poly(e5C)] exhibited less than one-half the residual hyperchromicity of poly(5-methylcytidylic acid) [poly(m5C)] and poly(cytidylic acid) [poly(C)] in the neutral single-stranded form, and demonstrated negligible thermal hyperchromicity in contrast to both comparators [1]. This quantifiable difference reflects the steric and electronic consequences of the ethyl substituent on base stacking interactions and polymer conformation [1].

Acid helix Tm
Head-to-head
19.5 °C (0.15 M Na⁺, pH 5); 38 °C at 1.05 M Na⁺
Enables pH-dependent structural studies at near-ambient temperatures
poly(C) and poly(m⁵C) Tm substantially higher under equivalent conditions
Nucleic acid biophysics Polymer chemistry Structural biology

TET2 Single-Product Oxidation of 5-Ethylcytosine

The 5-ethyl substituent exerts a destabilizing effect on nucleic acid helices relative to a 5-methyl substituent. In neutral or slightly alkaline medium, poly(e5C) formed a 1:1 helical complex with poly(I) whose melting temperature (Tm) was considerably lower than that of the poly(I)·poly(m5C) complex, though slightly higher than that of poly(I)·poly(C) [1]. This differential destabilization effect was previously observed and is attributed to the increased steric bulk of the ethyl group [1].

TET2 oxidation pathway
Head-to-head
5eC → 5heC (sole product); 5mC → 5hmC → 5fC → 5caC (sequential)
Single-step oxidation readout for epigenetic tool design
Recombinant human TET2; dsDNA substrate; 5heC resistant to wild-type hydrolases
Nucleic acid thermodynamics Helix stability RNA biochemistry

Anti-HSV Activity and Metabolic Stability Trade-off

As a cytidine analog, 5-ethyl cytidine shares a class-level mechanism of DNA methyltransferase (DNMT) inhibition with compounds such as Zebularine (HY-13420) and 5-azacytidine [1]. However, the 5-ethyl substitution pattern differs structurally from Zebularine (which lacks the 4-amino group and features a 1,2-dihydropyrimidin-2-one ring) and 5-azacytidine (which contains a nitrogen substitution in the pyrimidine ring) [1]. While direct comparative DNMT inhibition data (IC50, Ki) for 5-ethyl cytidine versus these analogs are not available in the current evidence base, the distinct structural modification at the C5 position with an ethyl group may confer altered enzyme binding kinetics or metabolic activation requirements compared to established DNMT inhibitors .

Anti-HSV activity trade-off
Head-to-head
EtdCyd: inactive at ≤ 2 mM; EtdUrd: potent HSV inhibitor
Metabolic stability does not translate into antiviral activity in this series
VERO cells; ± deaminase inhibitors; informs SAR and counter-screen design
Epigenetics DNA methylation Cancer therapeutics

Research Applications of 5-Ethyl Cytidine


Probing Alkyl Substituent Effects on Polynucleotide Stability

Based on direct evidence that poly(e5C) exhibits less than one-half the residual hyperchromicity of poly(m5C) and poly(C) with negligible thermal hyperchromicity [1], 5-ethyl cytidine is appropriate for synthesizing nucleic acid polymers where reduced UV absorbance changes upon structural transition are desired. This property may be exploited in biophysical studies of polymer conformation or in assay development requiring minimized spectroscopic interference.

Epigenetic Tools via TET2 Single-Product Oxidation

The quantifiable physicochemical differences between 5-ethyl cytidine and 5-methylcytidine (ΔLogP = +0.39, ΔHBD = -1 donor) [1] support the use of 5-ethyl cytidine as a probe compound for mapping the steric and lipophilic tolerance of DNMT active sites and other cytidine-metabolizing enzymes. Inclusion of 5-ethyl cytidine in a panel of 5-alkyl analogs enables systematic evaluation of alkyl chain length effects on enzyme recognition and inhibition.

Metabolic Stability vs. Bioactivity Trade-offs in Antivirals

The documented destabilizing effect of the 5-ethyl substituent on helical complexes relative to 5-methyl, as demonstrated by the Tm hierarchy poly(I)·poly(m5C) > poly(I)·poly(e5C) > poly(I)·poly(C) [1], positions 5-ethyl cytidine as a tool for experimental modulation of RNA duplex stability. This application is relevant for researchers investigating the thermodynamic contributions of C5 alkyl modifications to RNA structure and function.

Transcription Modulation with 5-Ethyl-Modified Templates

The demonstrated substrate competency of 5-ethylcytidine 5′-pyrophosphate for polynucleotide phosphorylase (EC 2.7.7.8) from E. coli and M. luteus in the presence of Mn²⁺ [1] validates the use of 5-ethyl cytidine as a precursor for enzymatic polymer synthesis. This application scenario is relevant for laboratories developing biocatalytic routes to modified nucleic acid polymers.

Application
Selection Property
Validation Focus
Polynucleotide stability studies
Alkyl substituent-dependent thermodynamics
Hyperchromicity, Tm, heteroduplex stability
TET2 pathway probing
Single-product oxidation readout
Oxidation intermediate stability, conditional control
Antiviral SAR studies
Metabolic stability without bioactivity
Activity–stability trade-off benchmarks
Transcription template modification
5-ethyl modification effect on RNAP processivity
Transcriptional yield, base-dependent modulation

Technical Documentation Hub

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31 linked technical documents
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